molecular formula C15H16FN3O2 B128195 Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate CAS No. 160009-37-0

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

Cat. No. B128195
CAS RN: 160009-37-0
M. Wt: 289.3 g/mol
InChI Key: RMYXELUYVYVDAI-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C15H18FN3O2 and a molecular weight of 291.32 .

Scientific Research Applications

Medicinal Chemistry: PROTAC Development

This compound has been utilized in the design of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a novel technology that aims to modify proteins of interest through targeted degradation. Specifically, it has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3) , which is implicated in gene expression regulation and cell proliferation. Although the compound did not show degradation for the targeted HDACs, it represents a significant step in the development of new therapeutic agents.

Anticancer Drug Discovery

The pyrimidine scaffold, to which this compound belongs, is a key feature in many anticancer drugs . Research has shown that similar structures exhibit potent and selective inhibitory activity against various human cancer cell lines. This compound could serve as a starting point for the development of new anticancer agents, given its structural relevance.

Pharmacology: HDAC Inhibition

In pharmacological studies, the compound has shown an IC50 of 3.4 µM against HDAC3 in vitro . HDAC inhibitors are a class of compounds that have potential therapeutic applications in cancer treatment. The inhibition of HDAC3 can lead to the modulation of gene expression, which is a promising strategy for cancer therapy.

Chemical Research: Synthetic Pathway Exploration

The compound’s synthetic pathway has been explored for the development of new chemical processes . It serves as an intermediate in the synthesis of various chemical entities, which can be further modified for diverse applications in chemical research, including material science and organic synthesis.

Industrial Processes: Pharmaceutical Manufacturing

This compound is used in the manufacturing process of pharmaceuticals, particularly those involved in the treatment of hypercholesterolemia and hyperlipoproteinemia . Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.

Environmental Science: Safety and Handling

Safety data sheets for similar compounds indicate the importance of proper handling and storage due to their chemical properties . This compound’s environmental impact and safety protocols are crucial for laboratory and industrial settings, ensuring safe and sustainable research practices.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended for use only in laboratory settings and is advised against food, drug, pesticide, or biocidal product use .

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information could be useful for future innovations .

properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYXELUYVYVDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142586
Record name Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

CAS RN

160009-37-0
Record name Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160009-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1.33 g of methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate (5.00 mmol) in 4.20 g of 50% strength aqueous cyanamide solution (50.0 mmol) was heated to reflux. After 17 h, it was cooled to room temperature and treated with ethyl acetate (5 ml) and water (5 ml). The undissolved solid was filtered off. The organic phase was separated off and the aqueous phase was extracted with ethyl acetate (2×5 ml). The combined organic phases were dried over magnesium sulphate and concentrated in vacuo. The crude product (0.97 g) was purified by flash chromatography on silica gel (eluent: methylene chloride). 121.6 mg of methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate were obtained in the form of a colourless solid.
Name
methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.00 g of methyl 2-[1-amino-1-(4-fluorophenyl)-methylene]-4-methyl-3-oxopentanoate (18.7 mmol) were treated with 5 ml of N-N-dimethylacetamide and 15.71 g of a 50% strength aqueous cyanamide solution (187 mmol) and heated to reflux. After 5 h, the solution was poured onto 50 ml of water. The mixture was cooled in an ice bath and the deposited precipitate was isolated by means of a suction filter. After drying, 2.72 g of crude product were obtained in the form of a yellowish solid. After flash chromatography (150 g of silica gel; eluent: hexane/ethyl acetate 3:2), 1.19 g of methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate were isolated in the form of a colourless solid.
Name
methyl 2-[1-amino-1-(4-fluorophenyl)-methylene]-4-methyl-3-oxopentanoate
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
N-N-dimethylacetamide
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
187 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Reactant of Route 2
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Reactant of Route 3
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Reactant of Route 4
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Reactant of Route 5
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Reactant of Route 6
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

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